(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl 2-oxo-2H-chromene-3-carboxylate
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Description
(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl 2-oxo-2H-chromene-3-carboxylate is a useful research compound. Its molecular formula is C23H17NO6 and its molecular weight is 403.39. The purity is usually 95%.
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Biological Activity
The compound (5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl 2-oxo-2H-chromene-3-carboxylate is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound features several notable structural components:
- Isoxazole Ring : Known for its diverse biological activities, including antimicrobial and anticancer properties.
- Dihydrobenzofuran Moiety : Imparts unique pharmacological characteristics and enhances the lipophilicity of the compound.
- Chromene Core : Associated with a variety of biological activities, particularly in anti-inflammatory and antioxidant properties.
Potential Biological Activities
- Antimicrobial Activity : Compounds featuring isoxazole rings have been reported to exhibit antimicrobial properties against various pathogens.
- Anti-inflammatory Properties : The chromene core is frequently associated with anti-inflammatory effects, potentially making this compound a candidate for treating inflammatory diseases.
- Anticancer Activity : Isoxazole derivatives have shown promise in anticancer research, particularly in inhibiting tumor growth and proliferation.
The precise mechanisms of action for this compound remain to be elucidated due to limited direct studies. However, based on structural analogs:
- Inhibition of Enzymatic Activity : Many isoxazole derivatives act as enzyme inhibitors, which could be relevant for targeting pathways involved in inflammation and cancer progression.
- Modulation of Signaling Pathways : Similar compounds have been shown to affect key signaling pathways that regulate cell proliferation and apoptosis.
Case Studies
- Study on Isoxazole Derivatives : A series of isoxazole derivatives were synthesized and evaluated for their antimicrobial activity. Compounds demonstrated significant inhibition against Gram-positive bacteria at low concentrations .
- Chromene Derivatives in Cancer Research : Chromene-based compounds have been studied for their ability to induce apoptosis in cancer cell lines, highlighting their potential as anticancer agents .
Data Tables
Compound Name | Structural Features | Biological Activity |
---|---|---|
Isoxazole Derivative 1 | Isoxazole ring | Antimicrobial |
Isoxazole Derivative 2 | Isoxazole ring | Anticancer |
Chromene Derivative 1 | Chromene core | Anti-inflammatory |
Properties
IUPAC Name |
[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl 2-oxochromene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO6/c1-13-8-16-9-15(6-7-20(16)28-13)21-11-17(24-30-21)12-27-22(25)18-10-14-4-2-3-5-19(14)29-23(18)26/h2-7,9-11,13H,8,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFRXGLTQVQKKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)COC(=O)C4=CC5=CC=CC=C5OC4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.